4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile
CAS No.: 340319-18-8
Cat. No.: VC7136728
Molecular Formula: C17H12N2O
Molecular Weight: 260.296
* For research use only. Not for human or veterinary use.
![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile - 340319-18-8](/images/structure/VC7136728.png)
Specification
CAS No. | 340319-18-8 |
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Molecular Formula | C17H12N2O |
Molecular Weight | 260.296 |
IUPAC Name | 4-[(3-formylindol-1-yl)methyl]benzonitrile |
Standard InChI | InChI=1S/C17H12N2O/c18-9-13-5-7-14(8-6-13)10-19-11-15(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,10H2 |
Standard InChI Key | SDRLOLMVFBYXQU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 4-[(3-formylindol-1-yl)methyl]benzonitrile, reflects its hybrid structure combining indole and benzonitrile functionalities. Key physicochemical properties are summarized below:
Property | Value/Description |
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Molecular Formula | C₁₇H₁₁N₂O |
Molecular Weight | 259.29 g/mol |
CAS Registry Number | 340319-18-8 |
Key Functional Groups | Indole, formyl (–CHO), benzonitrile (–CN) |
The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as a critical pharmacophore in numerous bioactive molecules . The formyl group at the indole’s 3-position enhances electrophilic reactivity, facilitating nucleophilic additions and condensations, while the benzonitrile group contributes to dipole interactions and hydrogen bonding potential .
Synthetic Methodologies
Fischer Indole Cyclization Approach
A robust synthesis route, adapted from methodologies applied to analogous indole derivatives, involves Fischer indole cyclization as a key step :
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Friedel-Crafts Benzoylation:
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Reagents: Benzoyl chloride, AlCl₃ (Lewis catalyst), dichloromethane solvent.
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Process: Electrophilic acylation of n-propyl benzene yields (4-propylphenyl)phenylmethanone.
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Side-Chain Bromination:
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Reagents: N-Bromosuccinimide (NBS), CCl₄ solvent.
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Outcome: Introduces bromine at the propyl chain’s terminal position.
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Oxidation to Diacyl Benzene:
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Reagents: Bis-tetrabutylammonium dichromate.
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Transformation: Converts the brominated intermediate into 1-(4-benzoylphenyl)propan-1-one.
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Hydrazone Formation and Cyclization:
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Conditions: Phenylhydrazine in ethanol, followed by BF₃·Et₂O in acetic acid.
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Key Step: Fischer indolization generates the indole core, with subsequent functionalization introducing the benzonitrile group.
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This pathway emphasizes the strategic use of Lewis acid catalysts and controlled oxidation-reduction sequences to achieve regioselective functionalization.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Critical absorption bands observed in analogous compounds include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Representative spectral data for structurally related indole-benzenoid hybrids:
¹H NMR (CDCl₃, δ ppm) | Assignment |
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10.9 (s, 1H) | Indole NH |
9.8 (s, 1H) | Formyl CHO |
7.2–8.1 (m, 9H) | Aromatic protons (indole + benzonitrile) |
5.4 (s, 2H) | Methylene bridge (–CH₂–) |
¹³C NMR (CDCl₃, δ ppm) | Assignment |
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196.1 | Formyl carbonyl carbon |
139.5 | Benzonitrile carbon (C≡N) |
127.9–133.1 | Aromatic carbons |
117.2 | Nitrile carbon (C≡N) |
Mass Spectrometry
High-resolution mass spectral data for the compound’s precursors show molecular ion peaks consistent with expected fragmentation patterns:
Reactivity and Functional Transformations
Electrophilic Substitution
The electron-rich indole ring undergoes electrophilic attack preferentially at the 3-position due to increased electron density from the formyl group’s resonance effects. Representative reactions include:
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Halogenation: Bromine in CCl₄ with FeBr₃ yields 3-bromo-substituted derivatives.
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Sulfonation: SO₃ in H₂SO₄ introduces sulfonic acid groups at the 5-position.
Reductive Transformations
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Nitrile Reduction: LiAlH₄ reduces –CN to –CH₂NH₂, generating a primary amine derivative.
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Formyl Reduction: NaBH₄ converts –CHO to –CH₂OH, enhancing water solubility.
Condensation Reactions
The formyl group participates in Schiff base formation with primary amines, enabling the synthesis of imine-linked conjugates for metal-organic framework (MOF) construction .
Activity | Proposed Mechanism |
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Anticancer | Intercalation into DNA via planar indole ring |
Antimicrobial | Disruption of microbial cell wall synthesis |
Enzyme Inhibition | Competitive binding to ATP-binding pockets |
For instance, the nitrile group’s ability to act as a hydrogen bond acceptor may mimic natural substrates in kinase or protease active sites .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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Kinase inhibitors: Via modification of the nitrile group to amidine or thioamide functionalities.
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Antidepressants: Through incorporation into tryptophan-derived neuromodulators.
Materials Science
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Coordination polymers: The nitrile and formyl groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺).
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Fluorescent probes: Extended conjugation between indole and benzonitrile moieties enables tunable emission properties.
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